Acyclovir Acyclovir Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes 
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) 
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 59277-89-3
VCID: VC20753651
InChI: InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
SMILES: C1=NC2=C(N1COCCO)N=C(NC2=O)N
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol

Acyclovir

CAS No.: 59277-89-3

VCID: VC20753651

Molecular Formula: C8H11N5O3

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Acyclovir - 59277-89-3

Description

Acyclovir, also known as aciclovir, is an antiviral medication primarily used for the treatment of infections caused by certain types of viruses, particularly the herpes simplex virus (HSV) and varicella zoster virus (VZV). This compound is classified as a deoxynucleoside analog, specifically mimicking guanosine, and works by inhibiting viral DNA synthesis, thus preventing the replication of the virus within host cells.

Mechanism of Action

Acyclovir is activated by viral thymidine kinase, an enzyme that phosphorylates the drug to its monophosphate form. Subsequent phosphorylation leads to the formation of acyclovir triphosphate, which has a higher affinity for viral DNA polymerase than for cellular DNA polymerase. This selective inhibition results in the termination of viral DNA chain elongation, effectively stopping viral replication while minimizing harm to host cells.

Pharmacokinetics

The pharmacokinetic profile of acyclovir indicates that it has poor oral bioavailability (15-30%), necessitating intravenous administration for severe cases. Following oral administration, peak plasma concentrations are typically reached within 1-2 hours. The elimination half-life varies with age: approximately 4 hours in neonates, 2-3 hours in children aged 1-12 years, and around 3 hours in adults. Acyclovir is also characterized by its high distribution rate across tissues, including the central nervous system.

ParameterValue
Oral Bioavailability15-30%
Peak Plasma Concentration1-2 hours
Elimination Half-LifeNeonates: ~4 hours
Children: 2-3 hours
Adults: ~3 hours

Therapeutic Uses

Acyclovir is indicated for various viral infections:

  • Herpes Simplex Virus Infections: Used to treat both initial and recurrent episodes of genital herpes and herpes labialis.

  • Varicella Zoster Virus Infections: Effective against chickenpox and shingles.

  • Cytomegalovirus Infections: Occasionally used for prevention in immunocompromised patients.

Side Effects and Safety Profile

Common side effects of acyclovir include nausea and diarrhea. Serious adverse effects can involve renal impairment and hematological issues such as thrombocytopenia. Caution is advised for patients with pre-existing kidney conditions. Acyclovir is generally considered safe during pregnancy and breastfeeding.

Historical Context and Development

Acyclovir was first patented in 1974 and received FDA approval in 1982. It has since become a cornerstone in antiviral therapy for herpesvirus infections and is included on the World Health Organization's List of Essential Medicines.

CAS No. 59277-89-3
Product Name Acyclovir
Molecular Formula C8H11N5O3
Molecular Weight 225.20 g/mol
IUPAC Name 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Standard InChI InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Standard InChIKey MKUXAQIIEYXACX-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1COCCO)NC(=NC2=O)N
SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Appearance White or almost white crystalline powder
Colorform Crystals from methanol
Crystals from ethanol
White, crystalline powde
Melting Point 256.5-257 °C
MP: Decomposes
256.5 - 257 °C
Physical Description Solid
Related CAS 69657-51-8 (sodium) 59277-89-3 (free)
Solubility 1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L
Synonyms Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral
Reference 1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ, Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney injury in patients with /'suspected viral encephalitis/' encountered on a liaison neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3. [Epub ahead of print] PubMed PMID: 29307101. 2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B. Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH 2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004. eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953. 3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir prodrugs: A new approach to treat herpes simplex infections in the anterior and posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi: 10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810. 4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov 20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed PMID: 29155888; PubMed Central PMCID: PMC5695767. 5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M, Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A, Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi: 10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573. 6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5% aciclovir for the treatment of herpes simplex labialis in the community setting. BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID: 28775197; PubMed Central PMCID: PMC5724166. 7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi: 10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov 20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292. 8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi: 10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449. 9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017 May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384. 10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A, Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex virus type 1 strains with targeted mutations relevant for aciclovir susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed PMID: 27426251; PubMed Central PMCID: PMC4947914.
PubChem Compound 135398513
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator